molecular formula C10H12ClF2NO B1429993 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 1423026-14-5

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1429993
CAS No.: 1423026-14-5
M. Wt: 235.66 g/mol
InChI Key: PFZOKPFCEFRZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO and a molecular weight of 235.66 g/mol . It is a derivative of pyrrolidine, featuring a difluorophenyl group and a hydroxyl group on the pyrrolidine ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The detailed synthetic route and reaction conditions can vary, but generally, the process involves:

Chemical Reactions Analysis

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the difluorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOKPFCEFRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-14-5
Record name 5-(3,4-difluorophenyl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.